molecular formula C21H22N2O2S B2577847 3-(2-ethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034485-47-5

3-(2-ethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No. B2577847
CAS RN: 2034485-47-5
M. Wt: 366.48
InChI Key: XKMPQXDEDRMBLJ-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of drug discovery. It is a member of the pyridine-based amide family and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Properties : Certain metabolites from endophytic fungi have been shown to possess significant antimicrobial and antioxidant activities. For instance, metabolites isolated from the endophytic fungus Botryosphaeria dothidea have demonstrated potent antimicrobial activities against bacterial and fungal pathogens, as well as strong antioxidant capacities (Jian Xiao et al., 2014).

Anticancer Research

  • Cytotoxic Activities Against Cancer Cell Lines : Some compounds have shown potential in cancer research due to their cytotoxic activities against various cancer cell lines. For example, derivatives of 3-acyl dihydronaphtho[2,3-b]thiophen-4,9-dione have demonstrated high efficacy against melanoma, ovarian, and glioblastoma human cell lines, suggesting their potential as electron-deficient anthraquinone analogues with intercalation ability (I. Gomez-Monterrey et al., 2011).

Material Science and Catalysis

  • Development of Phosphorescent Materials : Research into zwitterionic bis(heteroleptic) Ir(III) compounds with pyridyl ligands has led to the development of phosphorescent materials that exhibit structural stability and high luminescence. These materials are promising for applications requiring robust and efficient phosphorescent emitters (Jonathan C. Axtell et al., 2016).

Neuropharmacology and CNS Research

  • Serotonin 5-HT7 Receptor Ligands : Structural modifications to compounds related to the serotonin 5-HT7 receptor ligand LP-211 have resulted in novel compounds with improved pharmacokinetic properties. These compounds exhibit high affinity and selectivity for 5-HT7 receptors, showing promise for further pharmacological studies (E. Lacivita et al., 2013).

properties

IUPAC Name

3-(2-ethoxyphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-2-25-19-7-4-3-6-17(19)9-10-21(24)23-14-16-12-18(15-22-13-16)20-8-5-11-26-20/h3-8,11-13,15H,2,9-10,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMPQXDEDRMBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

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